3-(Nonylamino)propionitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Nonylamino)propionitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related nitrile compounds, which can help infer some aspects of 3-(Nonylamino)propionitrile's chemistry. For instance, propionitrile (CH3CH2CN) is a simpler nitrile compound that is relevant to interstellar chemistry and can undergo fragmentation to produce various anionic species . This suggests that 3-(Nonylamino)propionitrile, which contains a propionitrile moiety, might also participate in similar fragmentation reactions under certain conditions.

Synthesis Analysis

The synthesis of nitrile-containing compounds can be complex and diverse. While the papers do not specifically address the synthesis of 3-(Nonylamino)propionitrile, they do provide examples of how related compounds are synthesized. For example, a series of carbonitriles can be synthesized through a one-pot, four-component condensation reaction, which involves aromatic aldehydes and toluene-4-sulfonylmethyl isocyanide (TsCH2NC) . This method, while not directly applicable to 3-(Nonylamino)propionitrile, demonstrates the potential for multi-component reactions in the synthesis of nitrile compounds.

Molecular Structure Analysis

The molecular structure of nitrile compounds can be studied using various spectroscopic techniques and computational methods. For instance, 3- and 4-pyridylacetonitriles have been synthesized and characterized using FTIR, FT-Raman, NMR, and density functional theory (DFT) computations . These techniques could be applied to 3-(Nonylamino)propionitrile to determine its ground state structure, vibrational modes, and other physical properties. The DFT method, in particular, could be used to predict the molecular structure and reactivity of 3-(Nonylamino)propionitrile.

Chemical Reactions Analysis

The chemical reactivity of nitrile compounds can be quite varied. The fragmentation of propionitrile by low-energy electrons results in the formation of several anionic species . This indicates that nitrile compounds can participate in electron-driven processes, which could be relevant for 3-(Nonylamino)propionitrile as well. Understanding the potential reaction pathways and products of such processes is essential for predicting the behavior of 3-(Nonylamino)propionitrile in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrile compounds are influenced by their molecular structure. The papers provide detailed analyses of related compounds, such as the evaluation of hyperpolarizability, polarizability, and dipole moment values to study the nonlinear optical (NLO) response . These properties are crucial for understanding the interaction of 3-(Nonylamino)propionitrile with electromagnetic fields. Additionally, the HOMO-LUMO energy gap and thermodynamic parameters can provide insights into the stability and reactivity of the compound . The molecular electrostatic potential (MESP) mapping can reveal charge distribution, which is important for predicting sites of reactivity in 3-(Nonylamino)propionitrile.

Wissenschaftliche Forschungsanwendungen

Enhanced Battery Electrolytes

3-((Trimethylsilyl)oxy)propionitrile, a derivative of propionitrile, is highlighted for its role as a non-volatile solvent in lithium-ion battery electrolytes. The study emphasizes its thermal and chemical stability, offering a safer alternative to traditional volatile carbonate electrolytes. Compatibility with various active materials in lithium-ion batteries is also noted, suggesting its potential to improve battery safety and performance (Pohl et al., 2015).

Interstellar and Cometary Chemistry

Propionitrile (PN) is significant in interstellar chemistry, with its derivatives potentially playing a role in the formation of complex organic compounds. Research into the fragmentation of PN by low-energy electrons reveals insights into anionic species formation, contributing to our understanding of chemical processes in space (Pelc et al., 2021).

Catalytic Applications

A study explores the use of a novel ionic liquid-based, multiphase reaction system for the catalytic hydrogenation of propionitrile. The system demonstrates enhanced selectivity in the formation of propylamine, with potential applications in chemical synthesis and industrial processes (Obert et al., 2009).

Semiconductor Industry

The use of propionitrile as a precursor for nitrogen doping in the growth of polycrystalline 3C-SiC layers is explored. The resulting material showcases desirable properties like low resistivity and stability, making it suitable for applications in silicon carbide electric heaters and possibly other semiconductor devices (Ivanova et al., 2012).

Dye-Sensitized Solar Cells

Propionitrile, when mixed with other solvents, is used to fabricate polymer gel electrolytes for dye-sensitized solar cells. The study indicates that the introduction of propionitrile enhances the stability of these cells, underscoring its potential to improve renewable energy technologies (Venkatesan et al., 2015).

Eigenschaften

IUPAC Name |

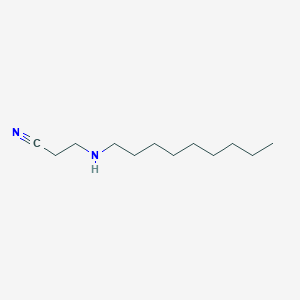

3-(nonylamino)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-3-4-5-6-7-8-11-14-12-9-10-13/h14H,2-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFGPNNBWKTIMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375070 |

Source

|

| Record name | 3-(Nonylamino)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91564-96-4 |

Source

|

| Record name | 3-(Nonylamino)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)

![1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1334127.png)

![2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1334128.png)